molecular formula C16H16N2S B12515138 5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine CAS No. 820230-94-2

5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine

Cat. No.: B12515138
CAS No.: 820230-94-2
M. Wt: 268.4 g/mol
InChI Key: GSIYQJICNZAGMP-UHFFFAOYSA-N
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Description

5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring substituted with an ethyl group and a naphthalen-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol.

    Substitution Reactions: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Naphthalen-1-ylmethyl Group: This step involves a nucleophilic substitution reaction where the thiazole derivative reacts with a naphthalen-1-ylmethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine
  • 5-Phenyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine
  • 5-Ethyl-3-[(phenyl)methyl]-1,3-thiazol-2(3H)-imine

Uniqueness

5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is unique due to the presence of both an ethyl group and a naphthalen-1-ylmethyl group, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and improve its efficacy in various applications.

Properties

CAS No.

820230-94-2

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

5-ethyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C16H16N2S/c1-2-14-11-18(16(17)19-14)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,11,17H,2,10H2,1H3

InChI Key

GSIYQJICNZAGMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C(=N)S1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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